molecular formula C16H12F3N5O3S B2544349 2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide CAS No. 941964-21-2

2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

Cat. No. B2544349
M. Wt: 411.36
InChI Key: BJYZENBHCNSASU-UHFFFAOYSA-N
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Description

The compound 2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a fluorinated benzamide derivative with potential applications in various fields, including medicinal chemistry and agriculture. The presence of the difluoromethylsulfonyl and tetrazolyl groups suggests that this compound could exhibit unique physical and chemical properties, as well as biological activity.

Synthesis Analysis

The synthesis of related fluorinated benzamide compounds has been explored in the literature. For instance, the preparation of fluorinated sulfinate salts, which can serve as precursors for fluoroalkyl radical generation, has been demonstrated. These salts are used in a silver-catalyzed cascade reaction involving fluoroalkylation, aryl migration, and SO2 extrusion of conjugated N-arylsulfonylated amides . Although the specific synthesis of 2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of closely related compounds has been determined using X-ray single-crystal diffraction. For example, the crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide has been elucidated, revealing its monoclinic space group and specific cell dimensions . This information is crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its reactivity and interactions with biological targets.

Chemical Reactions Analysis

Chemical reactions involving similar fluorinated benzamide derivatives have been studied. The Fries rearrangement, a reaction that reorganizes acyl groups on aromatic rings, has been performed under microwave-assisted, catalyst- and solvent-free conditions to synthesize related compounds . This reaction, along with the theoretical studies supporting it, provides insights into the potential reactivity of the 2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are influenced by their molecular structure. The presence of fluorine atoms and sulfonyl groups can affect the compound's density, solubility, and stability. While specific data on 2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is not provided, the properties of structurally similar compounds have been characterized, such as their crystal density and inhibition rate to seedling growth in a preliminary herbicidal activity test . These properties are essential for predicting the behavior of the compound in various environments and its suitability for different applications.

Scientific Research Applications

Synthetic Utility and Chemical Properties

Fluoroalkylative Aryl Migration

Fluorinated sulfinate salts, including difluoroalkyl radicals, demonstrate significant synthetic applications. These compounds serve as precursors in silver-catalyzed cascade reactions involving fluoroalkylation, aryl migration, and SO2 extrusion of conjugated N-arylsulfonylated amides. Such methodologies are crucial for introducing fluorinated motifs into complex molecules, enhancing their chemical and physical properties for various applications (He et al., 2015).

Fluorinated Polyamides

The synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties showcases the integration of fluorinated groups into high-performance materials. These polymers exhibit excellent solubility, thermal stability, and dielectric properties, making them suitable for advanced technological applications (Liu et al., 2013).

Biological and Pharmacological Screening

Antimicrobial and Antiproliferative Activities

The development of fluoro-substituted benzothiazole derivatives comprising sulphonamido quinazolinyl imidazole has been explored for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These compounds' structural features, including fluorine atoms, significantly influence their biological efficacy, demonstrating the potential for novel antimicrobial agents (Patel et al., 2009).

Synthesis and Anticancer Evaluation

The synthesis and in vitro evaluation of fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxic activities against specific cancer cell lines. These compounds' unique fluorinated structures contribute to their selective toxicity, underscoring the importance of fluorine in designing anticancer drugs (Hutchinson et al., 2001).

Future Directions

The field of difluoromethylation has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . These advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . Future research may continue to explore these methods and their applications.

properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O3S/c17-10-5-7-11(8-6-10)24-14(21-22-23-24)9-20-15(25)12-3-1-2-4-13(12)28(26,27)16(18)19/h1-8,16H,9H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYZENBHCNSASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((difluoromethyl)sulfonyl)-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide

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